molecular formula C21H20N2O4S2 B4048938 N-(4-METHOXYPHENYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE

N-(4-METHOXYPHENYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE

Cat. No.: B4048938
M. Wt: 428.5 g/mol
InChI Key: ZTMLXHKKPRZFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-METHOXYPHENYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxyphenyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is 428.08644947 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition for Prostate Cancer Treatment

A study developed a series of compounds, including N-(4-methoxyphenyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, as potent histone deacetylase (HDAC) inhibitors. These compounds were cytotoxic to PC-3 prostate cancer cells. The mentioned compound exhibited significant anti-HDAC and antiproliferative activity, proving slightly more effective than N(1)-hydroxy-N(8)-phenyloctanediamide (SAHA, Vorinostat) in a xenograft tumor model. It suppressed the growth of PC-3 cells, leading to tumor growth inhibition of 38.8% and 57.9% at doses of 100 or 200 mg/kg orally. This positions it as a promising lead compound for further development of potential prostate cancer inhibitors (Liu et al., 2015).

Ligands for Apamin-sensitive Ca2+-activated K+ Channels

Research on methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives derived from N-methyl-laudanosine and N-methyl-noscapine evaluated their affinity for apamin-sensitive binding sites. The study found that certain quaternary ammonium derivatives had a higher affinity compared to tertiary amines, with specific methoxy analogs showing higher affinity. This research points to potential applications in targeting apamin-sensitive Ca2+-activated K+ channels, which could have implications in treating diseases related to these channels (Graulich et al., 2006).

Novel Synthesis Approaches

A study outlined a novel synthesis method for 1,2,3,4-tetrahydroquinolines (TQs) utilizing intramolecular cyclization. This method, leveraging the Pummerer reaction, demonstrated effectiveness when the reaction center on the benzene ring was activated by a methoxyl group, leading to the efficient synthesis of 4-PhSTQs. This research provides a new pathway for synthesizing TQs, which could be beneficial for developing therapeutics based on this scaffold (Toda et al., 1999).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-27-18-10-8-17(9-11-18)22-21(24)19-13-15-5-2-3-6-16(15)14-23(19)29(25,26)20-7-4-12-28-20/h2-12,19H,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMLXHKKPRZFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-METHOXYPHENYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE
Reactant of Route 2
N-(4-METHOXYPHENYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-METHOXYPHENYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE
Reactant of Route 4
N-(4-METHOXYPHENYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-METHOXYPHENYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE
Reactant of Route 6
N-(4-METHOXYPHENYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.